Methacrylic acid 2-(tert-butoxycarbonylamino)ethyl ester
CAS No.: 89743-52-2
Cat. No.: VC3934602
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89743-52-2 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C11H19NO4/c1-8(2)9(13)15-7-6-12-10(14)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14) |
| Standard InChI Key | HZWCSJMONGVKJV-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(=C)C(=O)OCCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
MA-tBOC-AE (CAS 89743-52-2) has the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its structure comprises a methacrylate backbone linked to a Boc-protected aminoethyl group, as depicted in the SMILES notation CC(=C)C(=O)OCCNC(=O)OC(C)(C)C . The Boc group confers stability to the amine functionality, preventing undesired reactions during synthesis or polymerization .
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 78–84°C | |
| Boiling Point | 330.4°C (predicted) | |
| Density | 1.038 g/cm³ (predicted) | |
| Solubility | Organic solvents (e.g., THF) | |
| Refractive Index | 1.44 |
The compound exists as a colorless to light yellow liquid at room temperature and is typically stabilized with inhibitors like MEHQ to prevent premature polymerization .
Synthesis and Optimization
Conventional Esterification
MA-tBOC-AE is synthesized via esterification of 2-aminoethyl methacrylate with di-tert-butyl dicarbonate (Boc₂O). This one-step reaction proceeds under mild conditions, often in the presence of a base such as triethylamine .
Reactive Distillation Method
A patent by CN103755564A describes an optimized process using reactive distillation to enhance yield and purity . Key steps include:
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Reactants: Methyl methacrylate and ethoxyethanol in a 1.5–3.5:1 molar ratio.
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Catalysts: Sodium carbonate or potassium cyanate (0.1–5.0 wt%).
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Inhibitors: 2,2,6,6-Tetramethylpiperidine-1-oxyl (0.05–0.5 wt%) to suppress polymerization.
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Conditions: Heating at 115–125°C under reflux, followed by vacuum distillation to isolate the product .
This method achieves >99.5% purity by continuously removing methanol via azeotropic distillation, driving the equilibrium toward ester formation .
Applications in Polymer Science
Functional Polymer Synthesis
MA-tBOC-AE serves as a monomer for synthesizing Boc-protected poly(aminoethyl methacrylate) (PAEM). Subsequent acidolysis (e.g., with trifluoroacetic acid) removes the Boc group, yielding primary amines for post-polymerization modifications . For example:
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DNA Carriers: PAEM with 45–150 repeating units forms stable polyplexes with plasmid DNA, demonstrating low cytotoxicity and efficient cellular uptake in dendritic cells .
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Surface Engineering: Incorporating MA-tBOC-AE into coatings introduces amine groups for immobilizing biomolecules or enhancing adhesion .
Controlled Radical Polymerization
Atom transfer radical polymerization (ATRP) of MA-tBOC-AE produces polymers with narrow dispersity (Đ < 1.2). A typical protocol uses Cu(I)/bipyridyl catalysts and ethyl α-bromoisobutyrate initiators at 80°C .
Biomedical and Industrial Applications
Drug Delivery Systems
PAEM-based nanoparticles loaded with siRNA or anticancer drugs exhibit pH-responsive release due to the protonation of amines in acidic environments (e.g., tumor tissues) . Studies report >80% gene silencing efficiency in ovarian cancer cells (SKOV-3) with minimal toxicity .
Surface Functionalization
MA-tBOC-AE-derived polymers modify surfaces for:
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Antifouling Coatings: Reducing protein adsorption on medical devices .
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Biosensors: Immobilizing enzymes via amine-reactive chemistries.
Recent Research Advancements
Enhanced Polymer Design
A 2025 study optimized PAEM chain length for gene delivery, finding that 75-unit polymers balance DNA binding and release kinetics . Shorter chains (45 units) facilitate faster DNA unpackaging, while longer chains (150 units) improve serum stability .
Green Synthesis Routes
Recent efforts replaced toxic catalysts (e.g., cyanates) with enzymatic or metal-free systems, reducing environmental impact .
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